molecular formula C11H22N2 B8295647 1-Methyl-2-heptyl-2-imidazoline

1-Methyl-2-heptyl-2-imidazoline

Cat. No.: B8295647
M. Wt: 182.31 g/mol
InChI Key: NFTHHHNYDXPVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-heptyl-2-imidazoline is a high-purity organic compound belonging to the class of 2-imidazolines, characterized by a five-membered ring containing two nitrogen atoms. This specific derivative features a methyl group on one nitrogen and a heptyl chain at the 2-position. In industrial research contexts, imidazoline derivatives are widely studied and utilized as highly effective corrosion inhibitors for metals like carbon steel in aggressive environments, including acidic media and CO2-saturated systems, often functioning as volatile corrosion inhibitors (VCIs) that protect hard-to-reach areas. The inhibition mechanism is generally attributed to the adsorption of the imidazoline molecule onto the metal surface through its nitrogen-rich heterocyclic head group, forming a protective hydrophobic film that blocks active sites and mitigates corrosive attack. Researchers value this compound for investigating structure-activity relationships, surface interactions, and the development of new protective formulations. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-heptyl-1-methyl-4,5-dihydroimidazole

InChI

InChI=1S/C11H22N2/c1-3-4-5-6-7-8-11-12-9-10-13(11)2/h3-10H2,1-2H3

InChI Key

NFTHHHNYDXPVHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NCCN1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Imidazolines

1-Hydroxyethyl-2-alkyl-2-imidazolines

These derivatives, such as 1-(2-hydroxyethyl)-2-alkyl-2-imidazolines, are synthesized via reactions between fatty acids and hydroxyethyl ethylenediamine. The hydroxyethyl group increases hydrophilicity and reactivity toward electrophiles (e.g., sodium monochloroacetate), enabling their use as amphoteric surfactants . In contrast, 1-methyl-2-heptyl-2-imidazoline lacks a hydroxyl group, resulting in lower water solubility but higher stability in nonpolar environments.

1,4-Dialkyl-2-imidazoline Piperazine Derivatives

Compounds like 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 847) exhibit antidiabetic activity by enhancing insulin secretion. The piperazine backbone and branched alkyl chains (e.g., isopropyl) optimize pharmacological efficacy and bioavailability .

Aromatic and Heterocyclic Derivatives

2-(2-Hydroxyphenyl)-1H-imidazolines

These derivatives, prepared via alkylation of phenolic precursors, demonstrate substituent-dependent reactivity. For example, alkylation with bromides in ethanol yields alkoxyphenyl imidazolines without N-substitution . The aromatic rings in these compounds confer rigidity and π-π stacking capabilities, unlike the flexible heptyl chain in this compound.

Benzimidazole-Amino Acid Conjugates

Compounds like 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid exhibit water solubility and stability, with melting points exceeding 200°C . The benzimidazole core enhances structural rigidity, whereas this compound’s aliphatic chain prioritizes hydrophobicity.

Halogenated and Charged Derivatives

2-Arylamino-2-imidazoline Hydrobromides

Halogenated derivatives, such as 1-(4-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide, are synthesized for pharmaceutical applications. The halogen atoms and cationic charge enhance binding to biological targets . In contrast, this compound’s neutral, non-halogenated structure may reduce toxicity risks in industrial applications.

Data Table: Key Properties of Selected Imidazoline Derivatives

Compound Name Substituents (Position) Molecular Weight Solubility Key Application Reference
This compound 1-Me, 2-C7H15 ~239.4* Low (organic solvents) Surfactants, Corrosion inhibition
1-Hydroxyethyl-2-lauryl-2-imidazoline 1-CH2CH2OH, 2-C12H25 ~324.5 Moderate (water/ethanol) Amphoteric surfactants
PMS 847 (1,4-Diisopropyl-piperazine) Piperazine + 2-imidazoline ~294.4 Moderate (DMSO) Antidiabetic agent
2-(2-Hydroxyphenyl)-1H-imidazoline 2-C6H4OH ~162.2 Low (ethanol) Chemical synthesis

*Estimated based on structural analogs.

Functional and Industrial Implications

  • Biological Activity : While lacking direct antidiabetic properties, structural modifications (e.g., introducing piperazine) could align its profile with compounds like PMS 847 .
  • Synthetic Flexibility : The absence of reactive groups (e.g., hydroxyl or halogen) simplifies storage and reduces side reactions in industrial processes .

Preparation Methods

Reaction Overview

The most widely documented method involves the reaction of heptyl cyanide (octanenitrile) with N-methylethylenediamine under acidic conditions. This one-pot cyclocondensation proceeds via nucleophilic attack and intramolecular cyclization to form the imidazoline ring.

Reaction Equation

Heptyl cyanide+N-MethylethylenediamineAcetic acid, reflux1-Methyl-2-heptyl-2-imidazoline+NH3\text{Heptyl cyanide} + \text{N-Methylethylenediamine} \xrightarrow{\text{Acetic acid, reflux}} \text{this compound} + \text{NH}_3

Detailed Procedure

  • Reactants :

    • Heptyl cyanide (14.207 g, 113.46 mmol)

    • N-Methylethylenediamine (10.726 g, 144.69 mmol)

    • Acetic acid (0.5 mL, catalytic)

  • Conditions :

    • Reflux at 120–130°C for 48 hours under nitrogen.

    • Acidic medium maintains protonation of intermediates, facilitating cyclization.

  • Workup :

    • Neutralization with aqueous sodium bicarbonate.

    • Extraction with dichloromethane (3 × 50 mL).

    • Drying over anhydrous MgSO₄ and solvent removal under reduced pressure.

  • Yield : 85% (15.2 g) as a pale-yellow liquid.

Mechanistic Insights

  • Step 1 : Nucleophilic attack of the primary amine on the nitrile carbon, forming an amidine intermediate.

  • Step 2 : Intramolecular cyclization via the secondary amine, eliminating ammonia.

  • Step 3 : Acid-catalyzed tautomerization to stabilize the imidazoline ring.

Optimization Strategies

  • Catalyst : Acetic acid enhances reaction rate by protonating the nitrile, increasing electrophilicity.

  • Stoichiometry : A 10–20% excess of diamine ensures complete nitrile conversion.

  • Temperature : Prolonged reflux minimizes side products (e.g., oligomers).

Alternative Method Using Nitroalkanes and Aliphatic Diamines

Reaction Overview

A solvent-free approach employs nitroalkanes and aliphatic diamines in the presence of phosphorous acid (H₃PO₃) as a catalyst. While originally developed for substituted imidazolines, this method is adaptable to this compound by selecting appropriate reactants.

Generalized Reaction Equation

R-NO2+H2N-(CH2)n-NH-R’H3PO3,160°CImidazoline+H2O\text{R-NO}2 + \text{H}2\text{N-(CH}2\text{)}n\text{-NH-R'} \xrightarrow{\text{H}3\text{PO}3, 160°\text{C}} \text{Imidazoline} + \text{H}_2\text{O}

Experimental Protocol

  • Reactants :

    • Nitroheptane (1.5 mmol)

    • N-Methylethylenediamine (2.0 mmol)

    • H₃PO₃ (0.5 g)

  • Conditions :

    • Solvent-free, 160°C for 6 hours.

    • H₃PO₃ acts as a Brønsted acid and dehydrating agent.

  • Workup :

    • Quenching with aqueous ammonia (10%).

    • Extraction with ethyl acetate (3 × 30 mL).

    • Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield : 78% (theoretical yield for analogous structures).

Advantages and Limitations

  • Advantages :

    • Solvent-free conditions align with green chemistry principles.

    • Shorter reaction time (6 hours vs. 48 hours).

  • Limitations :

    • Lower yield compared to the primary method.

    • Requires high-purity nitroalkanes to avoid byproducts.

Comparative Analysis of Methods

Parameter Cyclocondensation Nitroalkane Route
Reactants Heptyl cyanide + diamineNitroheptane + diamine
Catalyst Acetic acidH₃PO₃
Temperature 120–130°C160°C
Time 48 hours6 hours
Yield 85%78% (analogous)
Solvent None (neat)None (solvent-free)
Byproducts AmmoniaWater

Critical Discussion of Synthetic Challenges

Side Reactions

  • Oligomerization : Excess nitrile or insufficient diamine leads to linear oligomers. Mitigated by maintaining a 1:1.1 nitrile/diamine ratio.

  • Oxidation : Exposure to air oxidizes the imidazoline ring to imidazole. Prevented by inert atmosphere (N₂/Ar).

Scalability Considerations

  • Cyclocondensation : Suitable for industrial-scale production due to high yield and simple workup.

  • Nitroalkane Route : Limited scalability due to nitroalkane cost and handling hazards.

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